REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl.O1CCOC[CH2:14]1>>[CH3:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([O:6][CH3:14])=[O:5] |f:1.2|
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Name
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|
Quantity
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6.3264 g
|
Type
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reactant
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Smiles
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CC1=C(C(=O)O)C=C(C=C1)C
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Name
|
|
Quantity
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11.58 mL
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Type
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reactant
|
Smiles
|
Cl.O1CCOCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The residue was dissolved in EtOAc (100 mL)
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Type
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WASH
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Details
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washed with water (40 mL), 1N aq. NaOH (40 mL), water (40 mL) and brine (40 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic solution was dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)OC)C=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 34.7 mmol | |
AMOUNT: MASS | 5.934 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |